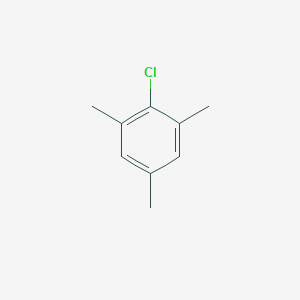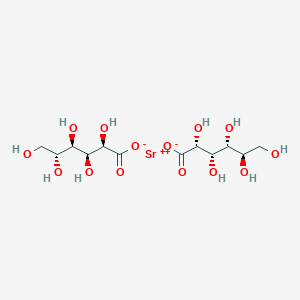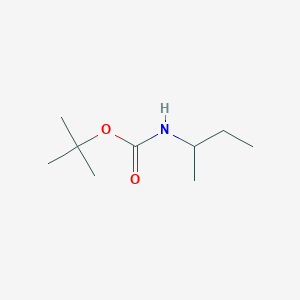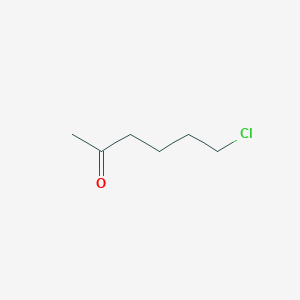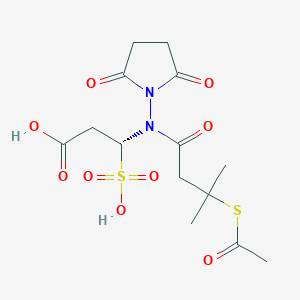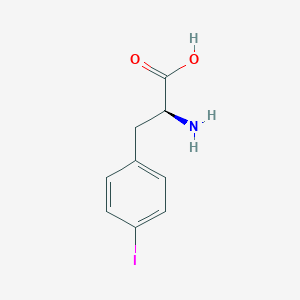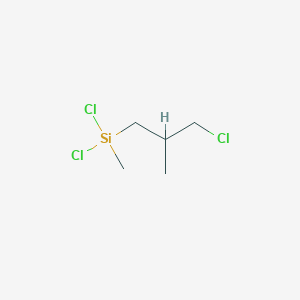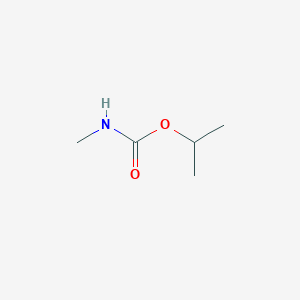
Carbamic acid, methyl-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl-, 1-methylethyl ester, also known as carbaryl, is a widely used insecticide that has been in use since the 1950s. It is a broad-spectrum pesticide that is effective against a wide range of insects, including beetles, moths, and flies. Carbaryl is used in various agricultural and horticultural applications, as well as in the control of insect pests in homes and gardens.
Mécanisme D'action
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for nerve function in insects and other animals. By inhibiting this enzyme, Carbamic acid, methyl-, 1-methylethyl ester causes a buildup of acetylcholine in the nervous system, leading to overstimulation and ultimately paralysis of the insect.
Biochemical and Physiological Effects:
Carbaryl has been shown to have a range of biochemical and physiological effects on insects. It has been shown to disrupt the normal function of the nervous system, leading to paralysis and death. It has also been shown to interfere with insect reproduction and development.
Avantages Et Limitations Des Expériences En Laboratoire
Carbaryl is a widely used insecticide that has many advantages for use in laboratory experiments. It is effective against a wide range of insect pests, making it useful for studying the effects of insecticides on different species. However, Carbamic acid, methyl-, 1-methylethyl ester has some limitations, including its potential toxicity to non-target species and its potential to cause environmental contamination.
Orientations Futures
There are many potential future directions for research on Carbamic acid, methyl-, 1-methylethyl ester and other insecticides. One area of research could be the development of new insecticides that are more effective and less toxic to non-target species. Another area of research could be the investigation of the mechanisms of insecticide resistance in different insect species, with the goal of developing new strategies for controlling insect pests. Finally, research could be conducted on the environmental impacts of insecticides, with the goal of developing more sustainable and environmentally friendly pest control methods.
Méthodes De Synthèse
Carbaryl can be synthesized through the reaction of methyl isocyanate and 1-naphthol. The reaction produces Carbamic acid, methyl-, 1-methylethyl ester as well as carbon dioxide and water. The synthesis of Carbamic acid, methyl-, 1-methylethyl ester is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
Carbaryl has been extensively studied for its insecticidal properties and has been used in various scientific research applications. It has been used in studies investigating the effects of insecticides on the environment, as well as in studies investigating the mechanisms of insecticide resistance in various insect species.
Propriétés
Numéro CAS |
10047-90-2 |
|---|---|
Nom du produit |
Carbamic acid, methyl-, 1-methylethyl ester |
Formule moléculaire |
C5H11NO2 |
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
propan-2-yl N-methylcarbamate |
InChI |
InChI=1S/C5H11NO2/c1-4(2)8-5(7)6-3/h4H,1-3H3,(H,6,7) |
Clé InChI |
ZLQUUMARLOVRLO-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NC |
SMILES canonique |
CC(C)OC(=O)NC |
Autres numéros CAS |
10047-90-2 |
Synonymes |
propan-2-yl N-methylcarbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



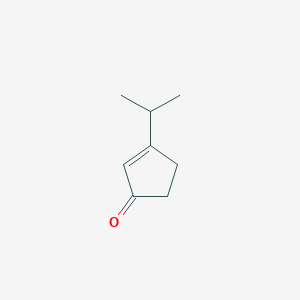


![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)
